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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-butene

Cat. No.: B100662 Get Quote

This compound is primarily a chemical intermediate used in organic synthesis.

Properties
The physical and chemical properties of 4-(4-Bromophenyl)-1-butene are summarized below.

Property Value Reference

Molecular Formula C₁₀H₁₁Br [1]

Molecular Weight 211.10 g/mol [1][2]

Boiling Point 239.516°C at 760 mmHg [3]

Flash Point 98.723°C [3]

Density 1.268 g/cm³ [3]

Refractive Index 1.554 (at 11°C) [4]

InChI

InChI=1/C10H11Br/c1-2-3-4-9-

5-7-10(11)8-6-9/h2,5-8H,1,3-

4H2

[1]

SMILES C=CCCc1ccc(cc1)Br [1]
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A number of chemical suppliers offer 4-(4-Bromophenyl)-1-butene for research and

development purposes.

Supplier Purity Available Quantities

Alfa Chemistry Research Grade Not specified

CymitQuimica ≥97% 250mg, 1g, 5g[1]

Apollo Scientific ≥95% Not specified[5]

Ambeed 95%+ Not specified[2]

Echemi Not specified Not specified[6][7]

Daken Chem Not specified Not specified[8][9][10]

Part 2: Methoxphenidine (MXP) - A Likely Compound
of Interest
Given the request for biological data, this section will focus on Methoxphenidine (2-MeO-

Diphenidine), a diarylethylamine that is structurally related to the user's query and is a known

psychoactive substance with a well-defined pharmacological profile. Its CAS number is

127529-46-8.[11][12]

Properties of Methoxphenidine
Property Value Reference

IUPAC Name
1-[1-(2-methoxyphenyl)-2-

phenylethyl]piperidine
[11][12]

Synonyms 2-MeO-Diphenidine, MXP [11][12]

Molecular Formula C₂₀H₂₅NO [11]

Molecular Weight 295.4 g/mol [11]

CAS Number 127529-46-8 [11][12]
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Methoxphenidine is a dissociative anesthetic that acts as an antagonist of the N-methyl-D-

aspartate (NMDA) receptor.[12][13] It may also have activity as a dopamine reuptake inhibitor.

[13] The primary mechanism of action involves blocking the ion channel of the NMDA receptor,

which prevents the influx of Ca²⁺ ions in response to glutamate binding. This disruption of

glutamatergic neurotransmission is thought to be responsible for its dissociative and

hallucinogenic effects.

Figure 1: Proposed Signaling Pathway of Methoxphenidine
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Figure 1: Proposed Signaling Pathway of Methoxphenidine.
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Experimental Protocols
Detailed experimental protocols for Methoxphenidine are not readily available in the public

domain. However, based on its mechanism of action, standard pharmacological assays would

be employed to characterize its activity.

1. Receptor Binding Assay:

Objective: To determine the binding affinity of Methoxphenidine for the NMDA receptor.

Methodology:

Prepare cell membranes from a cell line expressing the human NMDA receptor or from

rodent brain tissue.

Incubate the membranes with a radiolabeled ligand known to bind to the NMDA receptor

(e.g., [³H]MK-801).

Add increasing concentrations of Methoxphenidine to compete with the radioligand for

binding.

Separate the bound and free radioligand using filtration.

Quantify the amount of bound radioactivity using liquid scintillation counting.

Calculate the Ki (inhibition constant) from the competition curve to determine the affinity of

Methoxphenidine.
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Figure 2: Workflow for a Receptor Binding Assay
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Figure 2: Workflow for a Receptor Binding Assay.

2. In Vivo Behavioral Studies:
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Objective: To assess the psychoactive and behavioral effects of Methoxphenidine in animal

models.

Methodology (Example using a rodent model):

Administer Methoxphenidine to rodents at various doses.

Observe and quantify behaviors indicative of dissociative effects, such as

hyperlocomotion, stereotypy, and ataxia.

Utilize specific behavioral paradigms like the open field test, rotarod test, or prepulse

inhibition test to measure specific neurological and motor functions.

A control group receiving a vehicle injection should be included for comparison.

Data analysis would involve statistical comparison of the behavioral measures between

the Methoxphenidine-treated and control groups.

Metabolism
The metabolism of fentanyl and its analogs, which share the piperidine scaffold, has been

studied.[14] Common metabolic pathways include N-dealkylation, hydroxylation, and amide

hydrolysis.[15] While specific data for Methoxphenidine is limited in the provided results, it is

plausible that it undergoes similar metabolic transformations.

Figure 3: General Metabolic Pathways for Fentanyl Analogs
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Figure 3: General Metabolic Pathways for Fentanyl Analogs.

Disclaimer: Methoxphenidine is a controlled substance in many jurisdictions and should only be

handled by licensed professionals for research purposes. The information provided here is for

scientific and informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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